molecular formula C8H7BrClN3S B13057478 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13057478
M. Wt: 292.58 g/mol
InChI Key: UEAFLLGGYSSXRG-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic compound characterized by its unique structure, which includes a bromothiophene moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety and the pyrazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-7-2-1-5(14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12)

InChI Key

UEAFLLGGYSSXRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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